molecular formula C13H7BrN2O2S B6153837 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid CAS No. 1550278-68-6

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

Cat. No.: B6153837
CAS No.: 1550278-68-6
M. Wt: 335.2
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Description

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C13H7BrN2O2S. This compound is characterized by the presence of a bromine atom, a cyanopyridine group, and a benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 5-cyanopyridine-2-thiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 4-bromobenzoic acid is reacted with 5-cyanopyridine-2-thiol under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid: Unique due to the presence of both a bromine atom and a cyanopyridine group.

    4-bromo-2-[(5-methylpyridin-2-yl)sulfanyl]benzoic acid: Similar structure but with a methyl group instead of a cyano group.

    4-chloro-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1550278-68-6

Molecular Formula

C13H7BrN2O2S

Molecular Weight

335.2

Purity

95

Origin of Product

United States

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